molecular formula C17H21N7 B12264851 N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)pyridin-2-amine

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)pyridin-2-amine

Cat. No.: B12264851
M. Wt: 323.4 g/mol
InChI Key: JHTONAAAICHBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)pyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The structure of this compound includes a triazolo-pyrazine moiety fused with a piperidine ring and a pyridine ring, making it a unique and potentially bioactive molecule.

Preparation Methods

The synthesis of N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)pyridin-2-amine involves multiple steps, starting with the preparation of the triazolo-pyrazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The piperidine and pyridine rings are then introduced through a series of substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process .

Chemical Reactions Analysis

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, which may change the compound’s properties.

    Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s activity or solubility.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Scientific Research Applications

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)pyridin-2-amine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: It may have potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, which can lead to therapeutic effects .

Comparison with Similar Compounds

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)pyridin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of rings and functional groups, which may confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C17H21N7

Molecular Weight

323.4 g/mol

IUPAC Name

N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]pyridin-2-amine

InChI

InChI=1S/C17H21N7/c1-13-20-21-17-16(19-9-12-24(13)17)23-10-6-14(7-11-23)22(2)15-5-3-4-8-18-15/h3-5,8-9,12,14H,6-7,10-11H2,1-2H3

InChI Key

JHTONAAAICHBFB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCC(CC3)N(C)C4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.